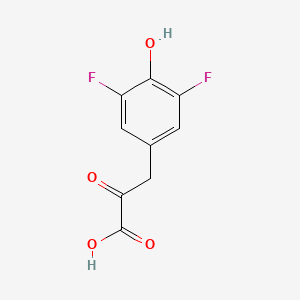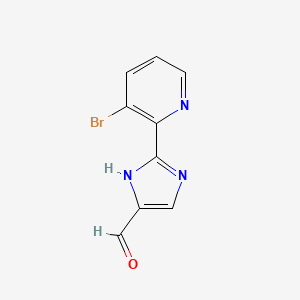
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a trityloxy group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the trityloxy group. The process generally starts with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these steps include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc protection and trityl chloride for the trityloxy protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the Fmoc and trityloxy groups provide some protection against harsh oxidative environments.
Reduction: Reduction reactions can be performed, particularly after deprotection of the Fmoc and trityloxy groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the protected amino group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group typically yields the free amino acid, which can then participate in further reactions to form peptides or other derivatives .
Aplicaciones Científicas De Investigación
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid has several applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of (S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide or protein .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-protected aliphatic amino acids: Such as Fmoc-Alanine, Fmoc-Valine, and Fmoc-Leucine, which are also used in peptide synthesis.
Uniqueness
(S)-2-(Fmoc-amino)-5-(trityloxy)pentanoic Acid is unique due to the presence of both Fmoc and trityloxy protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in complex peptide synthesis.
Propiedades
Fórmula molecular |
C39H35NO5 |
|---|---|
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-trityloxypentanoic acid |
InChI |
InChI=1S/C39H35NO5/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
Clave InChI |
FSMTUCIZHOCBNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)








![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)



